Cas no 885967-08-8 ((3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)-4-morpholinylmethanone)
![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)-4-morpholinylmethanone structure](https://www.kuujia.com/scimg/cas/885967-08-8x500.png)
(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)-4-morpholinylmethanone Chemical and Physical Properties
Names and Identifiers
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- 2-(MORPHOLINE-4-CARBONYL)-4,6-DIPHENYLTHIENO[2,3-B]PYRIDIN-3-AMINE
- SR-01000918792
- Oprea1_380724
- STL033051
- (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(morpholin-4-yl)methanone
- AKOS002329792
- (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)-morpholin-4-ylmethanone
- (3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(morpholino)methanone
- SR-01000918792-1
- 885967-08-8
- F3328-0141
- VU0610982-1
- (3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)-4-morpholinylmethanone
-
- Inchi: 1S/C24H21N3O2S/c25-21-20-18(16-7-3-1-4-8-16)15-19(17-9-5-2-6-10-17)26-23(20)30-22(21)24(28)27-11-13-29-14-12-27/h1-10,15H,11-14,25H2
- InChI Key: AJFVWYFGKGQFSG-UHFFFAOYSA-N
- SMILES: C(C1SC2=NC(C3=CC=CC=C3)=CC(C3=CC=CC=C3)=C2C=1N)(N1CCOCC1)=O
Computed Properties
- Exact Mass: 415.13544809g/mol
- Monoisotopic Mass: 415.13544809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 3
- Complexity: 587
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 96.7Ų
Experimental Properties
- Density: 1.318±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 698.6±55.0 °C(Predicted)
- pka: 5.45±0.40(Predicted)
(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)-4-morpholinylmethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3328-0141-1mg |
2-(morpholine-4-carbonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine |
885967-08-8 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3328-0141-3mg |
2-(morpholine-4-carbonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine |
885967-08-8 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3328-0141-2mg |
2-(morpholine-4-carbonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine |
885967-08-8 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3328-0141-2μmol |
2-(morpholine-4-carbonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine |
885967-08-8 | 90%+ | 2μl |
$57.0 | 2023-04-26 |
(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)-4-morpholinylmethanone Related Literature
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
Additional information on (3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)-4-morpholinylmethanone
Research Briefing on (3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)-4-morpholinylmethanone (CAS: 885967-08-8)
In recent years, the compound (3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)-4-morpholinylmethanone (CAS: 885967-08-8) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its thieno[2,3-b]pyridine core, has shown promising potential as a scaffold for the development of novel therapeutic agents. The presence of both amino and morpholinylmethanone functional groups enhances its versatility in drug design, particularly in targeting protein kinases and other signaling pathways implicated in various diseases.
Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of this compound. One notable area of research involves its role as a kinase inhibitor, with particular emphasis on its selectivity and potency against specific kinase families. Preliminary data suggest that (3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)-4-morpholinylmethanone exhibits inhibitory activity against PI3K/AKT/mTOR pathway components, which are critical in cancer cell proliferation and survival. These findings position the compound as a potential candidate for oncology drug development.
In addition to its kinase inhibitory properties, the compound has also been investigated for its potential applications in neurodegenerative diseases. Recent in vitro and in vivo studies have demonstrated its ability to modulate neuroinflammatory pathways, suggesting a possible role in the treatment of conditions such as Alzheimer's and Parkinson's diseases. The morpholinylmethanone moiety appears to contribute to its blood-brain barrier permeability, a key factor in central nervous system (CNS) drug development.
The synthesis and optimization of (3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)-4-morpholinylmethanone have also been a focus of recent research. Advances in synthetic methodologies have enabled the production of derivatives with improved pharmacokinetic profiles and reduced off-target effects. Structure-activity relationship (SAR) studies have identified key modifications that enhance both efficacy and safety, paving the way for further preclinical development.
Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through rigorous preclinical testing. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, (3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)-4-morpholinylmethanone represents a promising scaffold for the development of novel therapeutics in oncology and neurodegenerative diseases. Continued research into its mechanisms of action, optimization of its chemical structure, and evaluation of its safety profile will be critical in realizing its full potential. This compound exemplifies the intersection of chemical biology and medicinal chemistry in addressing unmet medical needs.
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